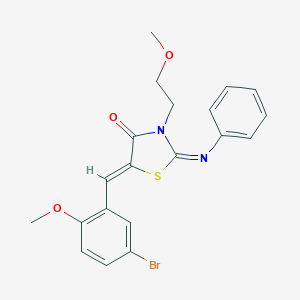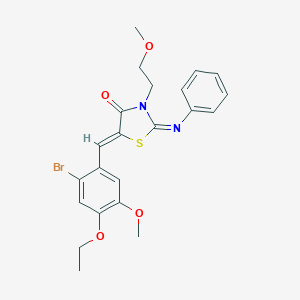![molecular formula C12H11N3O3 B306655 Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate](/img/structure/B306655.png)
Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate, also known as MACB, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol.
科学的研究の応用
Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been investigated for its anti-tumor, anti-inflammatory, and anti-bacterial properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. This compound has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound has been shown to have antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli.
In agriculture, this compound has been studied for its potential use as a pesticide and herbicide. It has been shown to have significant insecticidal activity against various pests, including aphids, whiteflies, and spider mites. This compound has also been found to have herbicidal activity against various weeds, including barnyardgrass and yellow foxtail.
In materials science, this compound has been investigated for its potential use in the synthesis of functional materials, including fluorescent probes and metal-organic frameworks. It has been shown to have excellent fluorescent properties, making it a promising candidate for use in bioimaging and sensing applications. This compound has also been found to be a useful building block for the synthesis of metal-organic frameworks with high surface area and gas adsorption properties.
作用機序
The mechanism of action of Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of various enzymes, including matrix metalloproteinases and cyclooxygenase-2, which are involved in tumor growth and inflammation. This compound has also been found to inhibit the activation of nuclear factor kappa B, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell migration and invasion, and the modulation of immune response. This compound has been found to induce apoptosis in various cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. This compound has also been shown to inhibit cell migration and invasion by reducing the expression of genes involved in these processes. In addition, this compound has been found to modulate immune response by increasing the production of cytokines and chemokines.
実験室実験の利点と制限
Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate has several advantages for use in lab experiments, including its high purity, solubility in organic solvents, and low toxicity. This compound can be easily synthesized in large quantities and has been shown to be stable under various conditions. However, this compound also has some limitations, including its limited water solubility and potential for degradation under acidic conditions.
将来の方向性
There are several future directions for research on Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate, including the development of novel derivatives with improved properties, the investigation of its potential use in combination with other drugs, and the exploration of its potential applications in other fields. The development of novel derivatives with improved properties, such as increased solubility and potency, could lead to the development of more effective drugs for the treatment of various diseases. The investigation of this compound's potential use in combination with other drugs could lead to the development of more effective cancer therapies. Finally, the exploration of this compound's potential applications in other fields, such as energy storage and catalysis, could lead to the development of new materials with unique properties.
合成法
Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate can be synthesized through a multi-step process involving the reaction of benzoyl chloride with hydrazine hydrate, followed by the reaction of the resulting product with cyanoacetic acid and methyl iodide. The final product is obtained through the reaction of the intermediate product with hydrochloric acid and ethanol. The synthesis method has been optimized to yield a high purity product with a yield of up to 70%.
特性
分子式 |
C12H11N3O3 |
|---|---|
分子量 |
245.23 g/mol |
IUPAC名 |
methyl 4-[(E)-[(2-cyanoacetyl)hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C12H11N3O3/c1-18-12(17)10-4-2-9(3-5-10)8-14-15-11(16)6-7-13/h2-5,8H,6H2,1H3,(H,15,16)/b14-8+ |
InChIキー |
HKUPLQPEJLZTGO-RIYZIHGNSA-N |
異性体SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CC#N |
SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)CC#N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-({2,4-Dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-iodophenoxy]acetic acid](/img/structure/B306573.png)
![5-[3,5-Dibromo-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306575.png)
![(2Z,5Z)-5-[2-(butan-2-yloxy)-3-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306577.png)

![2-(5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306580.png)
![N-(4-fluorophenyl)-2-(2-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B306583.png)
![N-(4-methylphenyl)-2-{(5Z)-5-[4-(methylsulfanyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B306584.png)
![2-[5-(4-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306587.png)
![2-{(5Z)-2,4-dioxo-5-[4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306588.png)

![2-{5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306590.png)


![(2Z,5Z)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306595.png)